Benzoxazole, 2-(methylthio)-5-(trifluoromethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylthio)-5-(trifluoromethoxy)benzo[d]oxazole is a heterocyclic compound that contains both sulfur and fluorine atoms within its structure. This compound is part of the benzoxazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-5-(trifluoromethoxy)benzo[d]oxazole typically involves the reaction of 2-aminophenol derivatives with appropriate sulfur and fluorine-containing reagents. One common method includes the use of trifluoromethoxybenzaldehyde and methylthiol in the presence of a catalyst under controlled temperature and pressure conditions . Microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reagents are mixed and heated under specific conditions to ensure complete reaction. The use of green chemistry principles, such as catalyst-free and solvent-free reactions, is becoming more prevalent to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methylthio)-5-(trifluoromethoxy)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzoxazole ring .
Wissenschaftliche Forschungsanwendungen
2-(Methylthio)-5-(trifluoromethoxy)benzo[d]oxazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Wirkmechanismus
The mechanism of action of 2-(Methylthio)-5-(trifluoromethoxy)benzo[d]oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Methylthio)benzo[d]oxazole
- 5-(Trifluoromethoxy)benzo[d]oxazole
- 2-(Methylthio)-5-(methoxy)benzo[d]oxazole
Uniqueness
2-(Methylthio)-5-(trifluoromethoxy)benzo[d]oxazole is unique due to the presence of both methylthio and trifluoromethoxy groups, which impart distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C9H6F3NO2S |
---|---|
Molekulargewicht |
249.21 g/mol |
IUPAC-Name |
2-methylsulfanyl-5-(trifluoromethoxy)-1,3-benzoxazole |
InChI |
InChI=1S/C9H6F3NO2S/c1-16-8-13-6-4-5(15-9(10,11)12)2-3-7(6)14-8/h2-4H,1H3 |
InChI-Schlüssel |
BEKMVZSHRRKJTP-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC2=C(O1)C=CC(=C2)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.